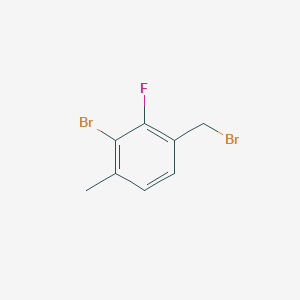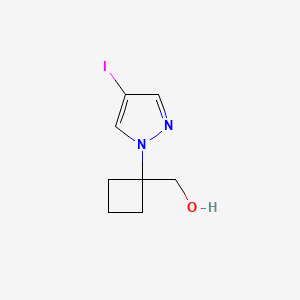
(1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol: is a chemical compound that features a cyclobutyl ring attached to a methanol group and a pyrazole ring substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol typically involves the following steps:
Formation of 4-Iodopyrazole: This can be achieved by iodination of pyrazole using iodine and a suitable oxidizing agent.
Cyclobutylation: The 4-iodopyrazole is then reacted with cyclobutylmethanol under basic conditions to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The methanol group can be oxidized to an aldehyde or carboxylic acid, and reduced to a methyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be employed.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
(1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for (1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom on the pyrazole ring may play a crucial role in binding to these targets, influencing the compound’s biological activity. The cyclobutyl and methanol groups may also contribute to the compound’s overall effect by affecting its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: Shares the pyrazole ring with iodine substitution.
Cyclobutylmethanol: Contains the cyclobutyl ring and methanol group.
(1-(4-Bromo-1H-pyrazol-1-yl)cyclobutyl)methanol: Similar structure with bromine instead of iodine.
Uniqueness
(1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol is unique due to the combination of the cyclobutyl ring, methanol group, and iodinated pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C8H11IN2O |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
[1-(4-iodopyrazol-1-yl)cyclobutyl]methanol |
InChI |
InChI=1S/C8H11IN2O/c9-7-4-10-11(5-7)8(6-12)2-1-3-8/h4-5,12H,1-3,6H2 |
InChI Key |
ZVVFJYDWGZWMFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)N2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


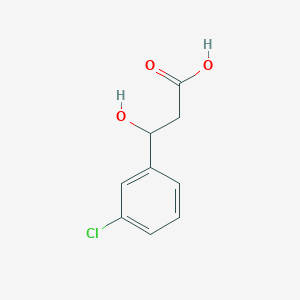
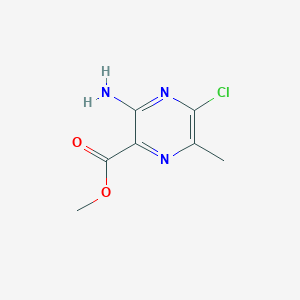
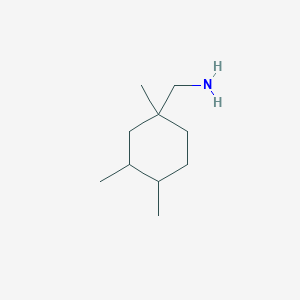
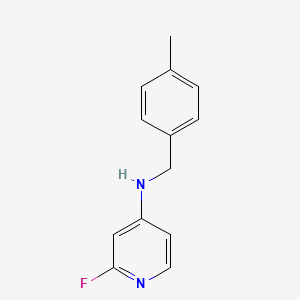

![Rel-(3aR,7aR)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride](/img/structure/B13345020.png)
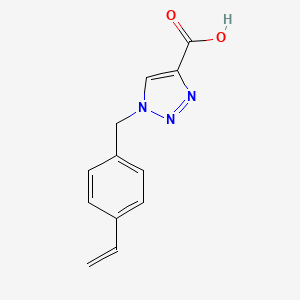
![Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13345030.png)
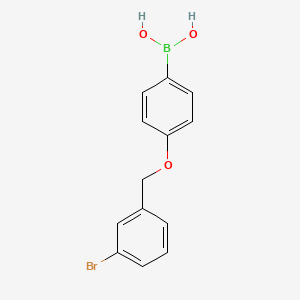
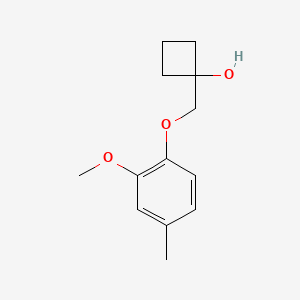
![2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B13345063.png)
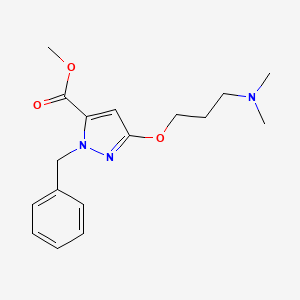
![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13345070.png)
